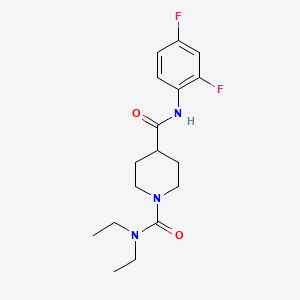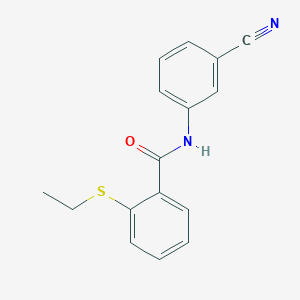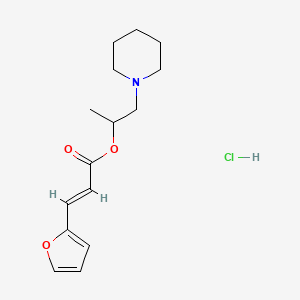![molecular formula C21H17FN2O2S B5299294 N-[2-(4-fluorophenoxy)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5299294.png)
N-[2-(4-fluorophenoxy)ethyl]-10H-phenothiazine-10-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-fluorophenoxy)ethyl]-10H-phenothiazine-10-carboxamide, commonly known as FPTE, is a synthetic compound that belongs to the phenothiazine class of drugs. It has gained significant interest in the scientific community due to its potential therapeutic applications in various fields, such as cancer research, neuroscience, and immunology.
Mécanisme D'action
The mechanism of action of FPTE is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. In cancer cells, FPTE has been found to induce apoptosis by activating caspase-3 and -9 and downregulating the expression of anti-apoptotic proteins such as Bcl-2. In dopamine receptors, FPTE has been shown to act as a partial agonist, modulating the activity of these receptors. In T cells, FPTE has been found to suppress the activity of these cells by inhibiting the activation of transcription factors such as NF-κB and AP-1.
Biochemical and physiological effects:
FPTE has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, FPTE has been found to induce apoptosis and cell cycle arrest, leading to the inhibition of cell proliferation. In dopamine receptors, FPTE has been shown to modulate the activity of these receptors, leading to changes in neurotransmitter release. In T cells, FPTE has been found to suppress the activity of these cells, leading to a decrease in cytokine production and T cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
FPTE has several advantages for lab experiments, including its high purity, stability, and availability in large quantities. However, there are also some limitations to its use, such as its potential toxicity and limited understanding of its mechanism of action. Therefore, caution should be taken when using FPTE in lab experiments, and further research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for research on FPTE, including its potential therapeutic applications in cancer, neuroscience, and immunology. In cancer research, further studies are needed to investigate the efficacy of FPTE in vivo and its potential use in combination with other anti-cancer drugs. In neuroscience, further studies are needed to investigate the potential use of FPTE in the treatment of neurological disorders such as schizophrenia. In immunology, further studies are needed to investigate the potential use of FPTE in the treatment of autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of FPTE and its potential side effects.
Méthodes De Synthèse
The synthesis of FPTE involves the reaction of 2-(4-fluorophenoxy)ethylamine with 10H-phenothiazine-10-carboxylic acid chloride in the presence of triethylamine. The resulting compound is then purified through recrystallization to obtain pure FPTE. This method has been successfully used to produce FPTE in large quantities with high purity.
Applications De Recherche Scientifique
FPTE has shown promising results in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, FPTE has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, FPTE has been shown to modulate the activity of dopamine receptors, which may have implications for the treatment of neurological disorders such as schizophrenia. In immunology, FPTE has been found to suppress the activity of T cells, which may have potential therapeutic applications in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]phenothiazine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2S/c22-15-9-11-16(12-10-15)26-14-13-23-21(25)24-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)24/h1-12H,13-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZDDRZEAFTYMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NCCOC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenoxy)ethyl]-10H-phenothiazine-10-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylamino)-3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5299214.png)
![5-bromo-N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5299216.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B5299220.png)
![1-methyl-4-[2-(2-methylphenoxy)butanoyl]-1,4-diazepane](/img/structure/B5299233.png)
![1-({3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5299241.png)
![1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid](/img/structure/B5299246.png)
![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5299253.png)


![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299272.png)
![5-[1-(cyclopropylcarbonyl)piperidin-3-yl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5299275.png)
![3,5-dimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5299286.png)

![3-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5299309.png)